![molecular formula C8H6F3I B2914023 1-Iodo-4-(2,2,2-trifluoroethyl)benzene CAS No. 1393544-55-2](/img/structure/B2914023.png)
1-Iodo-4-(2,2,2-trifluoroethyl)benzene
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Overview
Description
“1-Iodo-4-(2,2,2-trifluoroethyl)benzene” is a chemical compound with the molecular formula C8H6F3I . It has a molecular weight of 286.04 .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a benzene ring with an iodine atom and a trifluoroethyl group attached to it . The compound contains a total of 18 bonds; 12 non-H bonds, 6 multiple bonds, 1 rotatable bond, 6 aromatic bonds, and 1 six-membered ring .Physical And Chemical Properties Analysis
“this compound” is a solid at room temperature . It has a melting point of 65-67°C .Scientific Research Applications
Catalytic Trifluoromethylation
Rhenium-catalyzed trifluoromethylation of arenes and heteroarenes using hypervalent iodine reagents demonstrates the versatility of iodine compounds in modifying aromatic and heteroaromatic substrates. This process enables the introduction of trifluoromethyl groups, significantly impacting the physical and chemical properties of the compounds. The reaction showcases the use of 1-Iodo-4-(2,2,2-trifluoroethyl)benzene derivatives for electrophilic trifluoromethylation, producing compounds with potential applications in material science and pharmaceuticals (Mejía & Togni, 2012).
Lithiation and Electrophilic Substitution
The selective lithiation of 1,2,4-Tris(trifluoromethyl)benzene and subsequent electrophilic substitution highlight the strategic use of iodine and fluorine-containing compounds in synthesizing highly substituted aromatic compounds. These methodologies are crucial for developing novel materials and chemicals with enhanced performance and specific functionalities (Schlosser, Porwisiak, & Mongin, 1998).
Halogen Bonding in Supramolecular Materials
Iodoalkynes, such as 1,4-bis(iodoethynyl)benzene, have been utilized to prepare halogen bonding complexes, leading to the formation of materials with liquid crystalline organizations. This application showcases the potential of iodine-containing compounds in designing new supramolecular materials with tailored properties for electronics, photonics, and nanotechnology applications (González et al., 2013).
Direct Aromatic Iodination
The development of new aromatic iodination processes using molecular iodine in the presence of metal salts and acidic solvents has broadened the scope of synthetic applications of iodine compounds. This methodology is instrumental in the synthesis of iodinated aromatic compounds, which are key intermediates in pharmaceuticals, agrochemicals, and material science (Atsushi et al., 1985).
Oxidative Nucleophilic Additions to Alkenes
Hypervalent iodine-induced oxidative nucleophilic additions to alkenes represent a novel approach to synthesizing acetoxy thiocyanate derivatives. This reaction showcases the use of iodine compounds in adding functional groups to alkenes, enabling the creation of molecules with complex functionalities for various applications in organic synthesis (Mico et al., 1997).
Safety and Hazards
“1-Iodo-4-(2,2,2-trifluoroethyl)benzene” is considered hazardous. It is associated with skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) affecting the respiratory system . Precautionary measures include avoiding inhalation, ingestion, skin and eye contact, and dust formation .
properties
IUPAC Name |
1-iodo-4-(2,2,2-trifluoroethyl)benzene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6F3I/c9-8(10,11)5-6-1-3-7(12)4-2-6/h1-4H,5H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BLUXVLWJYJRZCB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC(F)(F)F)I |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6F3I |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.03 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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